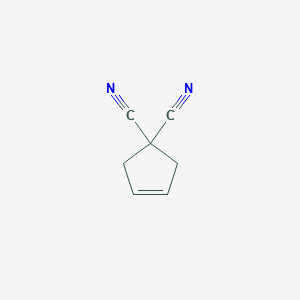

Cyclopent-3-ene-1,1-dicarbonitrile

Description

Properties

CAS No. |

58920-81-3 |

|---|---|

Molecular Formula |

C7H6N2 |

Molecular Weight |

118.14 g/mol |

IUPAC Name |

cyclopent-3-ene-1,1-dicarbonitrile |

InChI |

InChI=1S/C7H6N2/c8-5-7(6-9)3-1-2-4-7/h1-2H,3-4H2 |

InChI Key |

TUTUTJQCFMRIAX-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC1(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopent-3-ene-1,1-dicarbonitrile can be synthesized through the reaction of diethyl cyclopent-3-ene-1,1-dicarboxylate with dichlorocarbene . This reaction typically involves the use of a strong base such as sodium hydride in an aprotic solvent like tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for cyclopent-3-ene-1,1-dicarbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: Cyclopent-3-ene-1,1-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopent-3-ene-1,1-dicarboxylic acid.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used for reduction.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Cyclopent-3-ene-1,1-dicarboxylic acid.

Reduction: Cyclopent-3-ene-1,1-diamine.

Substitution: Various substituted cyclopent-3-ene-1,1-dicarbonitrile derivatives.

Scientific Research Applications

Cyclopent-3-ene-1,1-dicarbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopent-3-ene-1,1-dicarbonitrile largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the nitrile groups act as electrophilic centers, attracting nucleophiles and facilitating the formation of new bonds. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Trends :

Reactivity in Base-Mediated Reactions

Cyclopropane-1,1-dicarbonitrile (structurally distinct but functionally similar) exhibits base-dependent reactivity. For example:

- Et₃N: Yields 29% of 2,6-dicyanoaniline at 40°C over 24 h .

- DBU : Improves reaction efficiency due to stronger basicity and nucleophilic assistance .

This suggests that cyclopentene-1,1-dicarbonitrile analogs may similarly benefit from optimized base selection.

Optical and Structural Properties

- 2,6-Bis(4-(dimethylamino)phenyl)-4-(dicyanomethylene)cyclohexane-1,1-dicarbonitrile: Exhibits absorption peaks at 242 nm and 351 nm, with fluorescence at 571 nm .

- 3-Formyl-2,6-di-2-thienylcyclohex-3-ene-1,1-dicarbonitrile : X-ray crystallography confirms (2S,6R) stereochemistry, highlighting the role of substituents in dictating spatial configuration .

Cyclopentene derivatives are expected to display distinct spectral profiles due to ring strain and conjugation differences compared to cyclohexane analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.